

# Galactitol Accumulation in Classic Galactosemia: A Technical Guide

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## Compound of Interest

Compound Name:	Galactitol
Cat. No.:	B134913

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

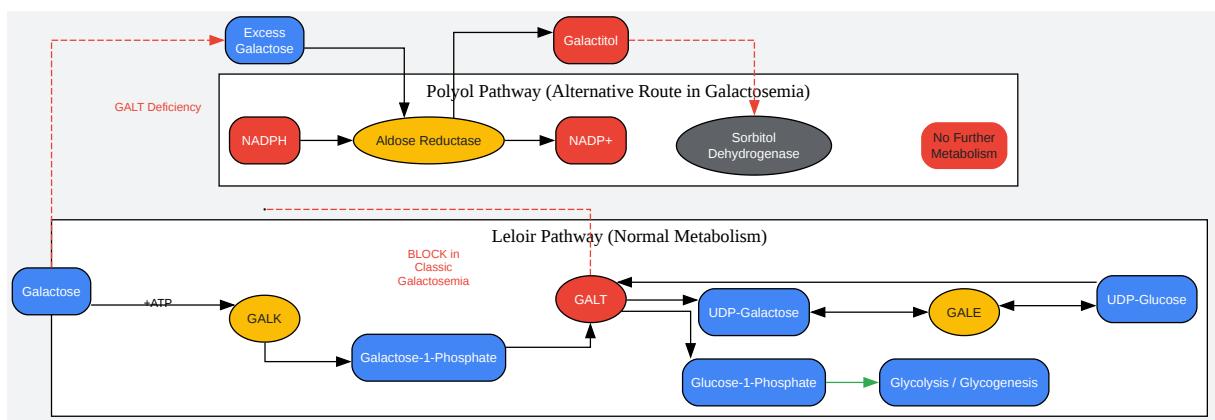
Classic Galactosemia is an autosomal recessive disorder resulting from a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).<sup>[1][2][3]</sup> This enzymatic block disrupts the primary route of galactose metabolism, the Leloir pathway, leading to the accumulation of galactose and its alternative metabolites.<sup>[1][3][4]</sup> A key pathological consequence is the shunting of excess galactose into the polyol pathway, where it is reduced to **galactitol** by aldose reductase.<sup>[4][5][6]</sup> Unlike its glucose-derived counterpart, sorbitol, **galactitol** is not further metabolized and becomes trapped intracellularly, inciting a cascade of cytotoxic effects.<sup>[4][5][7]</sup> This guide provides a comprehensive technical overview of the mechanisms, quantification, and pathological implications of **galactitol** accumulation, offering a foundational resource for research and therapeutic development.

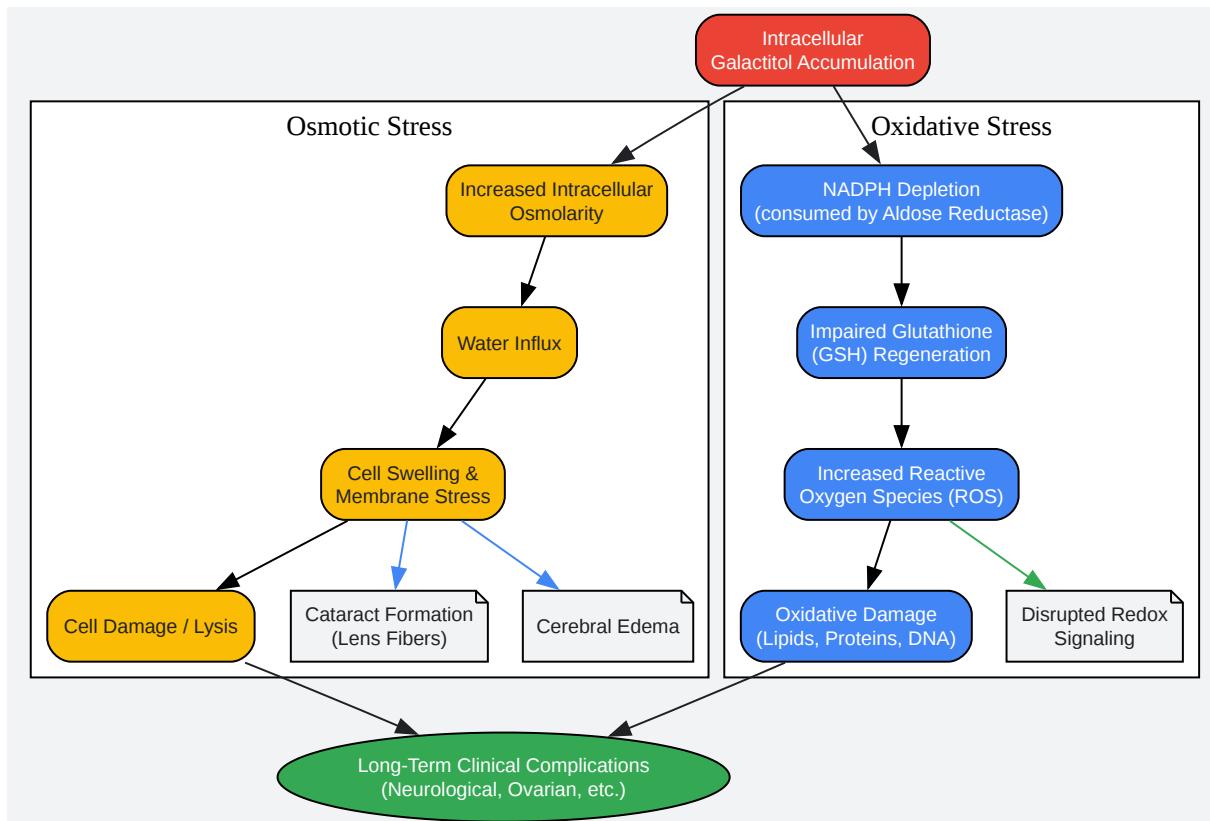
## Biochemical Basis of Galactitol Accumulation

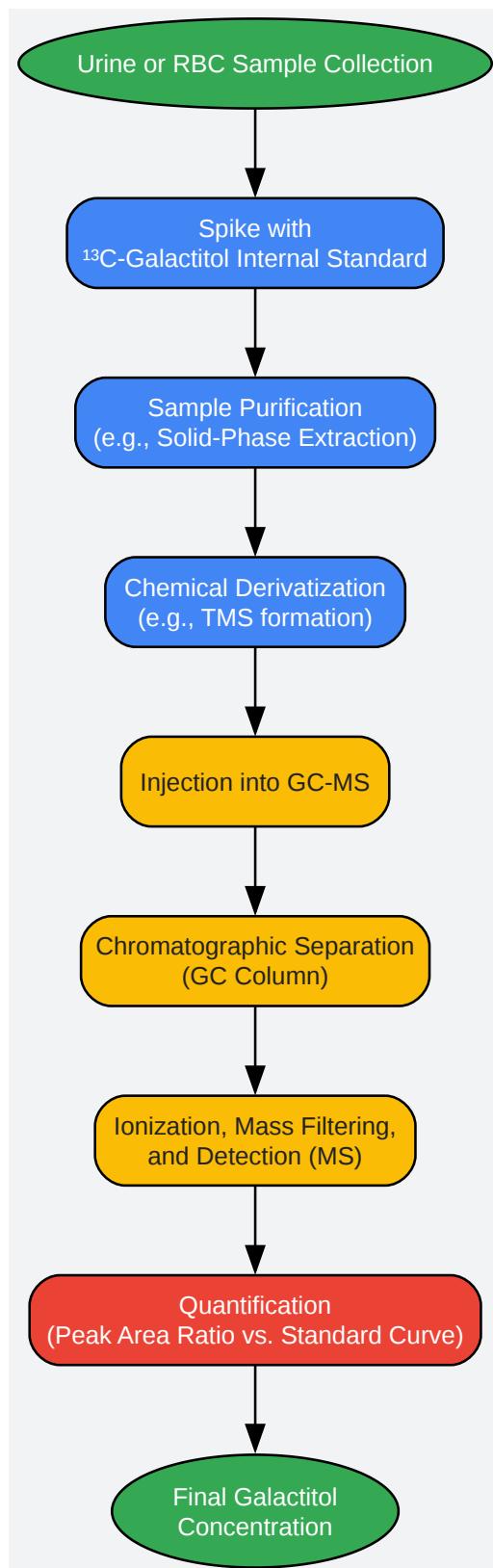
In healthy individuals, dietary galactose is primarily metabolized through the Leloir pathway. However, in Classic Galactosemia, the deficiency in GALT activity causes a buildup of galactose and galactose-1-phosphate (Gal-1-P).<sup>[5][6][7]</sup> This surplus of galactose forces it into alternative metabolic routes, most significantly the polyol pathway.<sup>[5][7][8]</sup>

The key enzyme in this alternative pathway is aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1).<sup>[9][10]</sup> Aldose reductase normally reduces glucose to

sorbitol but has a high affinity for galactose, converting it to **galactitol** (also known as dulcitol) in an NADPH-dependent reaction.[8][9] The subsequent enzyme in the polyol pathway, sorbitol dehydrogenase, cannot effectively oxidize **galactitol**.[4][5][7] This metabolic dead-end, combined with the fact that **galactitol** is a polar molecule that does not readily diffuse across cell membranes, leads to its progressive intracellular accumulation.[4][5][7]







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